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Compound of Interest

Compound Name: 2-(5-Phenylthiazol-2-yl)aniline

Cat. No.: B1466857 Get Quote

A detailed examination of the binding affinities and molecular interactions of novel 2-

aminothiazole derivatives against various therapeutic targets, providing valuable insights for

researchers and drug development professionals.

In the landscape of medicinal chemistry, 2-aminothiazole derivatives have emerged as a

versatile scaffold, demonstrating a broad spectrum of biological activities. Their therapeutic

potential has been explored in various domains, including oncology, infectious diseases, and

neurodegenerative disorders. This guide presents a comparative analysis of recent molecular

docking studies on 2-aminothiazole derivatives, offering a side-by-side view of their binding

efficacy against different protein targets. The quantitative data, experimental methodologies,

and a visual representation of a typical research workflow are detailed below to facilitate a

deeper understanding of the structure-activity relationships that govern the inhibitory potential

of these compounds.

Comparative Docking Performance of 2-
Aminothiazole Derivatives
The following table summarizes the docking scores of various 2-aminothiazole derivatives

against several key protein targets implicated in disease. Lower docking scores typically

indicate a higher binding affinity.
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Experimental Protocols
The methodologies employed in the cited studies form the basis of the presented docking

scores. While specific parameters may vary, a general workflow is often followed.

Molecular Docking Protocol for Aurora Kinase
Inhibitors[1][2][3]
A series of 30 newly designed 2-aminothiazole derivatives were subjected to molecular docking

studies.

Software: AutoDock v4.2.6 was utilized for the docking simulations.
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Target Preparation: The three-dimensional crystal structure of the Aurora Kinase protein

(PDB ID: 1MQ4) was obtained from the Protein Data Bank.

Ligand Preparation: The 2-aminothiazole derivatives were designed and their structures

were optimized.

Docking Simulation: The docking of the designed compounds was performed against the

active site of the 1MQ4 protein.

Analysis: The binding interactions and the docking scores of the compounds were analyzed.

Compound 1a exhibited the highest docking score of -9.67.

Molecular Docking Protocol for Antioxidant Agents[7][8]
A series of novel 2-aminothiazole derivatives were evaluated for their antioxidant potential

through molecular docking.

Software: Discovery Studio 3.5 Visualizer was used for the docking analysis.

Target Preparation: The crystal structures of two different oxidoreductase proteins (PDB IDs:

2CDU and 3NM8) were used. Water molecules and heteroatoms were removed, and

charges were added.

Ligand Preparation: The structures of the synthesized 2-aminothiazole derivatives were

prepared for docking.

Docking Simulation: The docking analysis was performed to determine the binding affinity of

the derivatives to the target proteins.

Analysis: The results indicated that compounds 3a and 3d showed the strongest binding

affinity. Compound 3d had a docking score of -6.64 kcal/mol.

In-silico Studies of Anticancer Agents Targeting
Hec1/Nek2[5][6]
A quantitative structure-activity relationship (QSAR) and molecular docking study was

conducted on a series of 25 2-aminothiazole derivatives.
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Software: QSARINS software was used for the QSAR studies.

Model Generation: A three-descriptor QSAR model was generated with significant statistical

parameters.

Lead Design and Docking: Based on the QSAR model, new lead molecules were designed

and subjected to molecular docking studies.

Analysis: Three molecules were selected based on their favorable docking scores for further

molecular dynamics simulation studies.

Molecular Docking Protocol for Anti-tuberculosis
Agents[9]
A combined QSAR and molecular docking study was performed on 39 2-aminothiazole

derivatives as potential inhibitors of Mycobacterium tuberculosis lipase B.

Ligand Optimization: The structures of the 39 derivatives were optimized using Density

Functional Theory (DFT) with the B3LYP/6-31G* basis set.

Target Preparation: The crystal structure of the lipase B receptor (PDB ID: 5X7K) was

retrieved, and water molecules and ions were deleted, followed by energy minimization.

Docking Simulation: Molecular docking was carried out between the optimized ligands and

the prepared lipase B receptor.

Analysis: The binding energies ranged from -5.4 to -8.5 kcal/mol, with compounds 31 and 39

showing the lowest binding energies of -8.5 and -8.2 kcal/mol, respectively.

Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a comparative docking study of 2-

aminothiazole derivatives.
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Caption: A generalized workflow for in-silico drug design and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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